![molecular formula C18H17N3O2 B2708565 4-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 877284-21-4](/img/structure/B2708565.png)
4-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one
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Description
4-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one (4-BMPP) is a synthetic organic compound that is widely used in scientific research. It is a member of the benzimidazole family and has been studied for its potential applications in a variety of fields, including medicine and biochemistry.
Scientific Research Applications
Anticancer Potential
Compounds containing the benzimidazole structure have been explored for their anticancer properties. For instance, palladium(II) and platinum(II) complexes with benzimidazole ligands were studied for their cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), Colon Carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2) cells. The structural and theoretical analysis revealed square-planar geometries around the metallic center, indicating the complexes' potential as anticancer compounds (Ghani & Mansour, 2011). Additionally, ruthenium(II) arene compounds with benzimidazole ligands demonstrated significant cytotoxic activity, which was evaluated through various cell lines, DNA binding measurements, and inhibition studies, suggesting a multitarget mechanism for their biological activity (Martínez-Alonso et al., 2014).
Catalytic Activity
Benzimidazole derivatives have also been investigated for their catalytic activity. For example, Pd(II) complexes with ONN pincer ligand, including benzimidazole, showed excellent catalytic activity towards the Suzuki-Miyaura reaction, demonstrating their utility in facilitating carbon-carbon bond formation (Shukla et al., 2021).
Synthesis of Heterocycles
The structural versatility of benzimidazole-based compounds facilitates the synthesis of novel heterocyclic systems. For instance, the condensation of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes led to the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, highlighting the potential for synthesizing complex structures for further biological activity exploration (Kharchenko et al., 2008).
Antifungal Effects
Investigations into the antifungal efficacy of benzimidazole derivatives have shown promising results against various fungi. A study on 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine derivatives containing a heterocyclic compound demonstrated significant antifungal activity, suggesting the potential of benzimidazole-related compounds in developing new antifungal agents (Jafar et al., 2017).
Vasorelaxant Activity
Benzimidazole derivatives have been evaluated for their vasorelaxant properties, showing significant activity in isolated thoracic aortic rings of rats. This indicates their potential utility in developing new treatments for cardiovascular diseases (Nofal et al., 2013).
properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-23-16-9-5-4-8-15(16)21-11-12(10-17(21)22)18-19-13-6-2-3-7-14(13)20-18/h2-9,12H,10-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFZJWVADUKVTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one |
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